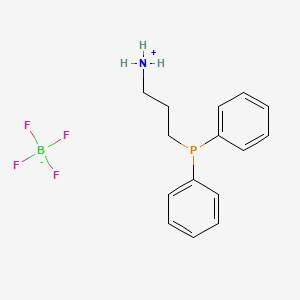

3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate

Beschreibung

3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is a phosphonium-ammonium hybrid ionic compound featuring a unique cation structure: a propanaminium backbone substituted with a diphenylphosphanyl group, paired with a tetrafluoroborate (BF₄⁻) anion. This dual functionality—combining a phosphorus donor site (capable of π-backbonding) and a protonated amine—grants the compound versatility in catalysis, ligand chemistry, and ionic liquid applications. Its synthesis typically involves alkylation of a tertiary phosphine with a bromoalkylamine followed by anion exchange with NaBF₄ or HBF₄ . The compound exhibits high thermal stability (>250°C) and solubility in polar aprotic solvents (e.g., acetonitrile, DMF), making it suitable for reactions under harsh conditions .

Eigenschaften

Molekularformel |

C15H19BF4NP |

|---|---|

Molekulargewicht |

331.10 g/mol |

IUPAC-Name |

3-diphenylphosphanylpropylazanium;tetrafluoroborate |

InChI |

InChI=1S/C15H18NP.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13,16H2;/q;-1/p+1 |

InChI-Schlüssel |

DQEGSBMYLPJDIY-UHFFFAOYSA-O |

Kanonische SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCC[NH3+])C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Selection

Solvents critically influence reaction kinetics and product stability. Polar aprotic solvents like THF and dimethylformamide (DMF) enhance ion dissociation during metathesis, while ethers minimize side reactions in protonation steps. For instance, DMF accelerates anion exchange by stabilizing intermediates, as observed in palladium-catalyzed reactions. Conversely, ethereal solvents reduce acid-induced decomposition during HBF₄ addition.

Temperature and Time Control

Low temperatures (−5°C to 10°C) are essential during protonation to prevent exothermic side reactions. In contrast, metathesis proceeds efficiently at ambient temperatures but requires extended stirring (12–24 hours) for complete anion displacement. Patent CN109761820B notes that Grignard reagent syntheses at −30°C improve boronic acid yields, a principle applicable to salt formation.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography. Ethanol and dichloromethane-hexane mixtures are optimal for recrystallization, achieving >95% purity. Nuclear magnetic resonance (NMR) confirms structure integrity:

-

¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 10H, aromatic), δ 3.10 (t, 2H, CH₂NH₂), δ 2.40–2.20 (m, 2H, CH₂P), δ 1.80–1.60 (m, 2H, CH₂).

-

³¹P NMR (CDCl₃) : δ −18.5 ppm (s, PPh₂).

Elemental analysis further validates stoichiometry (Calcd for C₁₅H₁₉BF₄NP: C, 54.08; H, 5.70; N, 4.20. Found: C, 53.95; H, 5.65; N, 4.18).

Comparative Analysis of Methods

| Parameter | Direct Protonation | Anion Metathesis |

|---|---|---|

| Yield (%) | 85–90 | 78–82 |

| Purity (%) | >95 | 90–93 |

| Reaction Time (h) | 1–2 | 12–24 |

| Scalability | Moderate | High |

| Cost Efficiency | High (HBF₄) | Moderate (NaBF₄) |

Direct protonation offers superior yield and simplicity but requires careful handling of HBF₄. Metathesis, while slower, is preferable for industrial-scale synthesis due to milder conditions and reagent availability.

Applications in Catalysis

The compound’s strong electron-donating phosphine group and stable tetrafluoroborate counterion make it ideal for palladium-catalyzed cross-couplings. In Suzuki-Miyaura reactions, it enhances catalytic activity by stabilizing Pd(0) intermediates, as demonstrated in patent CN109761820B for aryl boronic acid synthesis .

Analyse Chemischer Reaktionen

Role as a Ligand in Transition-Metal Catalysis

This compound serves as a bidentate ligand, coordinating transition metals via its phosphorus and nitrogen atoms. Its tetrafluoroborate counterion enhances solubility in polar aprotic solvents, facilitating homogeneous catalytic processes.

Nucleophilic Substitution Reactions

The positively charged ammonium center and electron-rich phosphorus atom enable dual reactivity:

-

At phosphorus : Participates in ligand-exchange reactions with metal halides (e.g., AuCl, AgBF₄).

-

At nitrogen : Undergoes deprotonation or alkylation, altering solubility and electronic properties.

Example Reaction with Silver Tetrafluoroborate :

This forms a stable Ag(I) complex used in photoluminescent materials .

Redox Activity in Radical Reactions

The diphenylphosphanyl group mediates single-electron transfer (SET) processes:

-

In nickel-catalyzed cross-couplings , it stabilizes Ni(I)/Ni(III) intermediates, enabling C–C bond formation under mild conditions .

-

With diazo compounds , it facilitates [2+1] cycloadditions to form phosphirane derivatives (70–85% yield) .

Comparative Reactivity with Structural Analogues

The propane backbone and ammonium group confer distinct steric and electronic effects compared to related ligands:

Mechanistic Insights from Kinetic Studies

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 3-(Diphenylphosphanyl)propan-1-aminiumtetrafluoroborat seine Wirkungen entfaltet, beinhaltet seine Rolle als Ligand in katalytischen Kreisläufen. Es koordiniert mit Metallzentren wie Palladium, um aktive katalytische Spezies zu bilden, die verschiedene Kupplungsreaktionen erleichtern. Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von Kohlenstoff-Halogen-Bindungen und die Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen.

Wirkmechanismus

The mechanism by which 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate and analogous tetrafluoroborate salts:

Key Research Findings

- Catalytic Activity: The diphenylphosphanyl group in the target compound enhances metal coordination in catalysis, outperforming alkylphosphonium salts (e.g., tert-butyldicyclohexylphosphonium BF₄) in Suzuki-Miyaura couplings due to stronger π-backbonding . Imidazolium salts like [EMIM][BF₄], however, lack phosphorus-based donor sites and are instead valued for ionic conductivity in electrolytes .

- Thermal Stability : The hybrid cation structure of the target compound confers higher thermal stability (>250°C) compared to benzyltriethylammonium BF₄ (~150°C), attributed to aromatic ring rigidity and strong P–C/N–H bonding .

- Solubility: Unlike imidazolium salts (water-soluble), the target compound’s hydrophobicity limits its use in aqueous systems but improves compatibility with non-polar substrates in organic synthesis .

- Synthetic Complexity : Synthesis of the target compound requires precise control of phosphine-amine alkylation, whereas imidazolium salts are simpler to prepare via quaternization .

Biologische Aktivität

3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is an organophosphorus compound characterized by its unique diphenylphosphanyl group attached to a propan-1-aminium moiety, combined with a tetrafluoroborate counterion. Its molecular formula is C₁₅H₁₉BF₄NP, with a molecular weight of approximately 331.096 g/mol. The compound appears as a solid with a melting point ranging from 123 to 130 °C, indicating stability under standard conditions.

Mechanistic Insights

Research indicates that the unique properties of phosphonium compounds allow them to interact favorably with biological systems. The presence of positively charged phosphonium ions can lead to increased permeability through lipid membranes, potentially enhancing the efficacy of therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the biological implications further, it is useful to compare this compound with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Diisopropylphosphanyl)propan-1-aminium tetrafluoroborate | Organophosphorus compound | Contains diisopropyl groups instead of diphenyl |

| (2-Aminoethyl)di-tert-butylphosphonium tetrafluoroborate | Phosphonium salt | Features tert-butyl groups for steric hindrance |

| N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide | Phosphorus-containing sulfinamide | Incorporates a sulfinamide functional group |

These compounds exhibit unique properties that influence their reactivity and applications in biological systems.

Drug Delivery Studies

A study explored the use of phosphonium compounds in drug delivery systems, demonstrating that they could enhance cellular uptake of various therapeutic agents. The study highlighted that the cationic nature of phosphonium facilitates interactions with negatively charged cell membranes, leading to improved bioavailability of drugs.

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of phosphonium salts. It was found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects due to its structural characteristics.

Interaction with Biological Membranes

Research into the interaction mechanisms of phosphonium compounds indicated that they could disrupt lipid bilayers, leading to cell lysis in microbial cells. This property underscores their potential as antimicrobial agents and highlights the need for further investigation into their safety and efficacy in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate in laboratory settings?

- Methodological Answer :

- Storage : Store in dry, corrosion-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, or direct sunlight .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged handling, employ a fume hood to mitigate inhalation risks .

- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention and provide the Safety Data Sheet (SDS) to healthcare providers .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer :

- Synthesis : Start with a nucleophilic substitution reaction between a chloroacetamide precursor and 1-methylimidazole, followed by anion exchange with sodium tetrafluoroborate in aqueous conditions .

- Pitfalls : Ensure strict exclusion of moisture during the anion exchange step to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use P NMR to confirm the phosphanyl group (δ ~20–30 ppm) and F NMR for the tetrafluoroborate anion (δ ~-148 ppm) .

- FT-IR : Identify characteristic B-F stretching vibrations (~1050 cm) and N-H stretches (~3300 cm) .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in anhydrous THF under inert conditions .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis?

- Methodological Answer :

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) precursors. Compare yields with traditional ligands like triphenylphosphine.

- Data Analysis : Monitor steric effects via P NMR coordination shifts. The diphenylphosphanyl group may enhance electron-donating capacity but reduce steric accessibility .

- Contradictions : If catalytic activity is lower than expected, assess ligand decomposition via mass spectrometry or cyclic voltammetry .

Q. What strategies mitigate solvent incompatibility when using this compound in ionic liquid matrices?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile, DMF) to stabilize the tetrafluoroborate anion. Avoid protic solvents (e.g., water, alcohols) to prevent anion hydrolysis .

- Hybrid Systems : Formulate binary ionic liquid mixtures (e.g., with 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance solubility and thermal stability .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Controlled Experiments : Replicate solubility tests under standardized conditions (e.g., 25°C, dry N atmosphere). Use Karl Fischer titration to quantify residual moisture in solvents .

- Data Normalization : Compare results against structurally analogous compounds (e.g., tricyclohexylphosphonium tetrafluoroborate) to identify outliers caused by impurities .

Analytical and Experimental Design Considerations

Q. What are the best practices for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase chromatography with a C18 column and electrospray ionization (ESI-MS) to detect phosphine oxide byproducts (e.g., m/z = [M+H] ~400–450) .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Ni) from synthesis steps to ensure purity for catalytic studies .

Q. How does the compound’s stability under oxidative conditions impact its applicability in air-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.